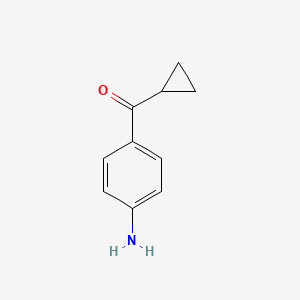

(4-Amino-phenyl)-cyclopropyl-methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

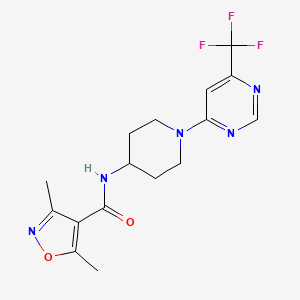

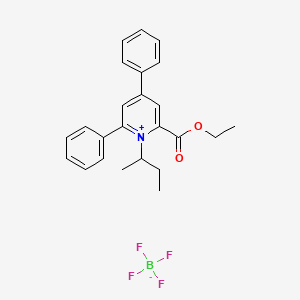

(4-Amino-phenyl)-cyclopropyl-methanone, also known as 4-amino-cyclopropyl-methanone, is an organic compound with a molecular formula C9H11NO. It is a cyclopropyl derivative of phenylmethanone, an aromatic ketone derived from phenylmethanol. 4-Amino-cyclopropyl-methanone is a potential intermediate in the synthesis of pharmaceuticals and other organic compounds. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and fragrances.

Applications De Recherche Scientifique

Uric Acid Optical Detection

This compound has been utilized in the development of hybrid nanomaterials for the optical detection of uric acid. By integrating with copper nanoparticles (CuNPs) and platinum nanoparticles (PtNPs), the sensitivity and detection range for uric acid in solutions have been significantly improved. This application is particularly relevant in medical diagnostics, where accurate measurement of uric acid levels is crucial for the diagnosis of various diseases .

Electrochemiluminescence for Biosensing

In the field of biosensing, (4-Amino-phenyl)-cyclopropyl-methanone derivatives have been used to enhance the electrochemiluminescence (ECL) of perylene microcrystals. This enhancement allows for the development of sensitive ECL biosensors, which can be used for the quantitative analysis of biomolecules like dopamine, offering a promising approach for clinical diagnostics and biochemical research .

Nitrilase Activity for Synthesis of Acids

The compound’s derivatives have been explored for their nitrilase activity, which is an essential function in the industrial synthesis of acids from nitriles. For instance, the transformation of 4-aminophenylacetonitrile to 4-aminophenylacetic acid via bioprocesses involving specific inducible nitrilases. This application is significant in the pharmaceutical industry for the production of various drugs .

Propriétés

IUPAC Name |

(4-aminophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUVJEFKHBNWDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-phenyl)-cyclopropyl-methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2971978.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2971983.png)

![N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2971985.png)

![3-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2971993.png)

![N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide](/img/structure/B2971995.png)

![rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid](/img/structure/B2971996.png)